Phylloseptin-H8 Phylloseptin-H8
Brand Name: Vulcanchem
CAS No.:
VCID: VC3669260
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Molecular Formula:
Molecular Weight:

Phylloseptin-H8

CAS No.:

Cat. No.: VC3669260

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Phylloseptin-H8 -

Specification

Introduction

Structural Characteristics of Phylloseptin-H8

Phylloseptin-H8 has a defined amino acid sequence of FLSLLPSLVSGAVSLVKKL, which follows the characteristic structural patterns observed in other members of the phylloseptin family . Like other phylloseptins, it is a K-rich (lysine-rich) peptide that can form amphiphilic α-helix structures in membrane simulation environments, a property crucial to its antimicrobial function .

Primary Structure Analysis

The sequence of Phylloseptin-H8 exhibits the hallmark characteristics of phylloseptins, including a highly conserved N-terminal region. The presence of multiple lysine residues (K) near the C-terminus contributes to its cationic nature, which facilitates interaction with negatively charged bacterial membranes . The sequence alignment with other phylloseptins reveals the conserved structural elements that define this peptide family.

Secondary Structure Formation

Similar to other members of the phylloseptin family, Phylloseptin-H8 likely adopts an α-helical conformation when interacting with lipid membranes. This structural transition from a random coil in aqueous solution to an α-helix in membrane environments is a common feature of many antimicrobial peptides and is crucial for their membrane-disruptive activities .

Source and Discovery

Phylloseptin-H8 is derived from the skin secretions of frogs belonging to the Phyllomedusa genus, which are known for their remarkable diversity of bioactive peptides. The collection of skin secretions from Phyllomedusa species typically involves mild electrical stimulation of the dorsal skin glands, with the secretions then washed off with deionized water, collected, snap-frozen, and lyophilized for subsequent analysis .

Phyllomedusa Species as Sources of Bioactive Peptides

The Phyllomedusa genus, comprising various species including Phyllomedusa hypochondrialis, Phyllomedusa tomopterna, and Phyllomedusa palliata, has been extensively studied for its rich repertoire of bioactive compounds. These frogs produce diverse peptides as part of their defense mechanism against predators and pathogens in their natural habitats .

Isolation and Identification Techniques

The identification of phylloseptins, including Phylloseptin-H8, typically involves molecular cloning methods, followed by chemical synthesis using solid-phase peptide synthesis (SPPS) . Structural determination is performed through matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, and purity is determined by reverse-phase high-performance liquid chromatography (RP-HPLC) .

Antimicrobial Properties and Mechanisms

Phylloseptins demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. While specific data on Phylloseptin-H8's antimicrobial spectrum is limited in the available literature, insights can be drawn from studies on related phylloseptins.

Spectrum of Antimicrobial Activity

Phylloseptins generally exhibit broad-spectrum antimicrobial activities. For instance, phylloseptin-1 from Phyllomedusa hypochondrialis demonstrates a minimum inhibitory concentration (MIC) of 8 μM against Escherichia coli, while PSN-1 from Phyllomedusa sauvagii shows a higher MIC of 80 μM, indicating considerable variation in potency among different phylloseptins despite their structural similarities .

Mechanism of Action

Like other members of the phylloseptin family, Phylloseptin-H8 likely exerts its antimicrobial effect through membrane interaction and disruption. The cationic and amphipathic nature of phylloseptins enables them to interact with negatively charged bacterial membranes, leading to membrane permeabilization and subsequent cell death . This membrane-disruptive mechanism is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways or cellular components.

Comparative Analysis with Other Phylloseptins

To understand Phylloseptin-H8 in context, it is valuable to compare it with other members of the phylloseptin family. Below is a comparative table highlighting the amino acid sequences and sources of various phylloseptins:

PhylloseptinAmino Acid SequenceSource
Phylloseptin-H8FLSLLPSLVSGAVSLVKKLPhyllomedusa species
Phylloseptin-H1FLSLIPHAINAVSAIAKHN-NH2Phyllomedusa azurea
Phylloseptin-B1FLSLIPHIVSGVAALAKHL-NH2Phyllomedusa bicolor
Phylloseptin-B2FLSLIPHIVSGVASIAKHF-NH2Phyllomedusa bicolor
Phylloseptin-TO2FLSLIPHAISAVSALAKHL-NH2Phyllomedusa tomopterna

Sequence Homology Analysis

Despite small differences in their sequences, phylloseptins show remarkable conservation of certain key features. The N-terminal region typically begins with FL residues, and most contain a significant number of hydrophobic amino acids interspersed with positively charged residues, particularly lysine (K) and histidine (H) . These structural similarities contribute to the shared functional characteristics of the phylloseptin family.

Functional Differences Between Phylloseptins

Despite the high sequence homology, different phylloseptins exhibit varying degrees of antimicrobial activity and selectivity. For example, Phylloseptin-TO2 from Phyllomedusa tomopterna has been the subject of modifications to enhance its antimicrobial properties, with the addition of L-lysines or D-lysines significantly improving its efficacy against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

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